N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide is a complex organic compound with significant applications in medicinal chemistry. This compound is structurally related to ziprasidone, an antipsychotic medication used to treat schizophrenia and bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions typically involve the use of solvents like toluene and purification steps such as extraction and distillation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Related to compounds used in the treatment of psychiatric disorders.
Industry: Potential applications in the synthesis of other complex organic molecules.
Mechanism of Action
its structural similarity to ziprasidone suggests it may interact with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors . These interactions could modulate neurotransmitter activity, leading to its potential therapeutic effects.
Properties
Molecular Formula |
C24H25F3N4OS |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C24H25F3N4OS/c25-24(26,27)23(32)28-20-8-6-17-15-16(5-7-18(17)20)9-10-30-11-13-31(14-12-30)22-19-3-1-2-4-21(19)33-29-22/h1-5,7,15,20H,6,8-14H2,(H,28,32) |
InChI Key |
NATFNVDYLPURMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1NC(=O)C(F)(F)F)C=CC(=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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